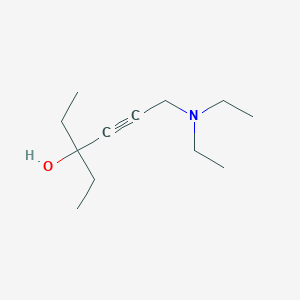

![molecular formula C52H36N6O3 B4627220 (4-{[3-(4-{4-[7-(4-氨基苯氧基)-3-苯基-2-喹喔啉基]苯氧基}苯基)-2-苯基-6-喹喔啉基]氧}苯基)胺](/img/structure/B4627220.png)

(4-{[3-(4-{4-[7-(4-氨基苯氧基)-3-苯基-2-喹喔啉基]苯氧基}苯基)-2-苯基-6-喹喔啉基]氧}苯基)胺

描述

Synthesis Analysis

The synthesis of complex quinoxaline derivatives often involves multi-step chemical processes. For example, the synthesis of novel [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid derivatives involves reactions with formaldehyde and various secondary amines in N,N-dimethylformamide to afford Mannich bases. These compounds' structures were confirmed by IR, *H NMR, and mass spectra, and they were screened for biological activity, indicating a comprehensive approach to the synthesis and evaluation of similar quinoxaline derivatives (Havaldar & Patil, 2008).

Molecular Structure Analysis

Molecular structure analysis of quinoxaline derivatives reveals detailed insights into their chemical behavior and potential applications. The study of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core shows how the electronic absorption spectra of compounds are influenced by the nature of peripheral amines, with green or yellow emission depending on the amine segment. These findings underscore the importance of molecular structure in determining the photophysical properties of quinoxaline derivatives (Thomas & Tyagi, 2010).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For instance, the reaction of 2-Methyl-4-oxo-4H-1-benzopyrans with different nucleophiles results in the formation of quinoxalinyl and benzothiazinyl derivatives, showcasing the versatility of quinoxaline compounds in chemical synthesis and the potential for generating a broad spectrum of chemical entities (Ibrahim, El-Shaaer, & Hassan, 2002).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as their crystalline structure and photophysical behavior, are crucial for their potential applications. The structural and optical properties of quinoline derivatives thin films, for example, have been studied, revealing polycrystallinity in powder form and nanocrystallinity dispersed in an amorphous matrix upon thermal deposition. This highlights the impact of molecular structure on the material properties of quinoxaline derivatives (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives are influenced by their molecular structure. The reactivity, stability, and potential biological activity of these compounds can be assessed through various chemical analyses. For example, the synthesis and characterization of organic salts based on quinoxaline derivatives provide insights into their ionic nature, electronic, and structural properties, demonstrating the compound's reactivity and potential for forming new chemical entities (Faizi et al., 2018).

科学研究应用

结构和光学性质

喹啉和喹喔啉衍生物因其结构和光学性质而受到研究,这些性质在材料科学和光学工程的发展中至关重要。例如,Zeyada 等人(2016 年)探索了 4H-吡喃并[3,2-c]喹啉衍生物的结构和光学性质,强调了它们在创造具有特定光吸收和发射特性的材料中的潜力 (Zeyada, El-Nahass, & El-Shabaan, 2016).

质子转移复合物和生物活性

Adam(2013 年)通过 4-氨基安替比林与喹啉和苦味酸形成的质子转移复合物的研究阐明了这些相互作用的生化意义,提供了从环境中去除药物残留并评估其抗菌和抗真菌活性的见解 (Adam, 2013).

电催化和氧化过程

对苯酚衍生物的研究,例如 Rhile 和 Mayer(2004 年)的研究,证明了协同质子耦合电子转移过程的重要性,这是理解生物系统中的氧化应激和设计氧化还原活性药物的基础 (Rhile & Mayer, 2004).

杂环的固相合成

Dixon 等人(2005 年)描述的杂环化合物合成方法的发展为药物合成提供了基础,突出了喹啉和喹喔啉骨架在药物开发中的多功能性 (Dixon, Wang, Lam, & Kurth, 2005).

传感和检测应用

Hazra 等人(2018 年)研究了基于喹啉的异构体对金属离子的荧光传感特性,展示了此类化合物在环境监测和分析化学中的用途 (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

属性

IUPAC Name |

4-[3-[4-[4-[7-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenoxy]phenyl]-2-phenylquinoxalin-6-yl]oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N6O3/c53-37-15-23-41(24-16-37)60-43-27-29-45-47(31-43)57-51(49(55-45)33-7-3-1-4-8-33)35-11-19-39(20-12-35)59-40-21-13-36(14-22-40)52-50(34-9-5-2-6-10-34)56-46-30-28-44(32-48(46)58-52)61-42-25-17-38(54)18-26-42/h1-32H,53-54H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJKTTISSRAGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=NC8=C(C=CC(=C8)OC9=CC=C(C=C9)N)N=C7C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(4-{4-[7-(4-Aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)

![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)